molecular formula C9H9BrO2 B583125 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone CAS No. 50342-17-1

1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone

Cat. No.: B583125
CAS No.: 50342-17-1
M. Wt: 229.073
InChI Key: BPQABGQSVOUODJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2. It is a derivative of acetophenone, featuring a bromine atom, a hydroxyl group, and a methyl group attached to the benzene ring.

Scientific Research Applications

1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers The search results did not provide specific peer-reviewed papers related to 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-5-methylacetophenone. The reaction typically occurs in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or methylene chloride. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Bromo-2-hydroxyphenyl)ethanone: Lacks the methyl group, which can influence its reactivity and biological activity.

    1-(4-Bromo-2-methoxy-5-methylphenyl)ethanone:

Uniqueness: The presence of both the bromine atom and the hydroxyl group in this compound makes it a versatile compound for various chemical transformations and applications. Its unique structure allows for selective modifications, making it valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQABGQSVOUODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654790
Record name 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50342-17-1
Record name 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-bromo-4-methylphenol (2 g, 10.69 mmol) was added acetyl chloride (0.80 ml, 11.23 mmol). The mixture was heated at 60° C. for one hour, cooled and aluminium chloride (1.426 g, 10.69 mmol) was added. The mixture was heated at 180° C. for 40 minutes, cooled and quenched by stirring with 5N HCl (20 ml) for 20 minutes. The solid was filtered to yield the title compound as a brown solid. 2.45 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.426 g
Type
reactant
Reaction Step Two

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